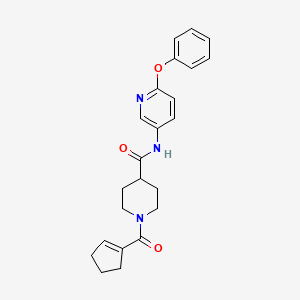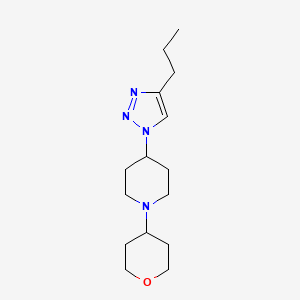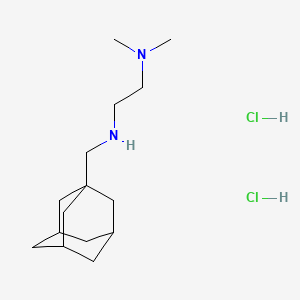
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as CPP-115, is a synthetic compound that belongs to the class of piperidine-based GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that breaks down the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression.
Mecanismo De Acción
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to an increase in inhibitory neurotransmission. This increase in inhibitory neurotransmission is thought to underlie the therapeutic effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in neurological and psychiatric disorders. In addition, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a low potential for toxicity and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its high potency and selectivity for GABA aminotransferase, which makes it a useful tool for studying the role of GABA in neurological and psychiatric disorders. However, one limitation of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its poor water solubility, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One direction is the development of more water-soluble analogs of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, which would make it easier to administer in experimental settings. Another direction is the investigation of the long-term effects of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide on GABA levels and inhibitory neurotransmission in the brain. Additionally, the potential therapeutic applications of 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder, warrant further investigation.
Métodos De Síntesis
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized by reacting 1-cyclopenten-1-carbonyl chloride with 6-phenoxy-3-pyridinylamine in the presence of a base, followed by reaction with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in its pure form.
Aplicaciones Científicas De Investigación
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of epilepsy, addiction, anxiety, and depression. In animal models of epilepsy, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain, which leads to a reduction in seizure activity. In addiction studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of cocaine and alcohol addiction. In anxiety and depression studies, 1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have anxiolytic and antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22(17-12-14-26(15-13-17)23(28)18-6-4-5-7-18)25-19-10-11-21(24-16-19)29-20-8-2-1-3-9-20/h1-3,6,8-11,16-17H,4-5,7,12-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWOBTBMFLFTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C(=O)N2CCC(CC2)C(=O)NC3=CN=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclopenten-1-ylcarbonyl)-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)


![5-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(3-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219866.png)
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-[(3-chlorophenyl)amino]-5-oxopentanoate](/img/structure/B5219884.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)

![(4S*,4aS*,8aS*)-4-phenyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}decahydro-4-quinolinol](/img/structure/B5219907.png)
![N-(4-methylphenyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5219915.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(3-quinolinylmethyl)acetamide](/img/structure/B5219929.png)
![1-[3-(trifluoromethyl)phenyl]-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5219935.png)
![2-({5-[(dimethylamino)sulfonyl]-2-fluorobenzoyl}amino)benzoic acid](/img/structure/B5219936.png)